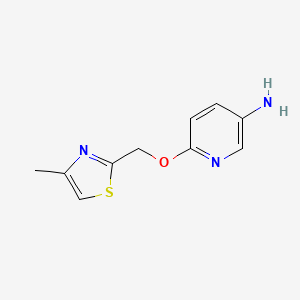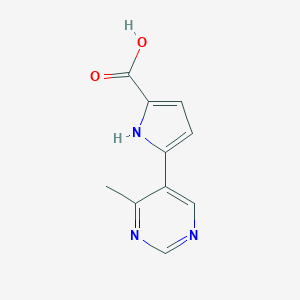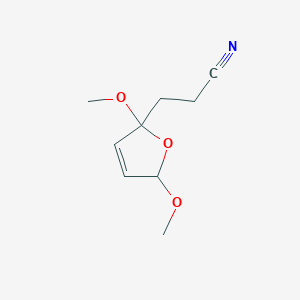
(2-(Methylsulfinyl)pyrimidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Methylsulfinyl)pyrimidin-4-yl)methanamine is an organic compound with the molecular formula C6H9N3OS and a molecular weight of 171.22 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a methylsulfinyl group at the 2-position and a methanamine group at the 4-position. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylsulfinyl)pyrimidin-4-yl)methanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methylsulfinyl Group: The methylsulfinyl group is introduced via oxidation of a methylthio group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Methanamine Group: The methanamine group is attached through a nucleophilic substitution reaction, where an amine group replaces a leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(2-(Methylsulfinyl)pyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The methylsulfinyl group can be reduced back to a methylthio group using reducing agents like lithium aluminum hydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(2-(Methylsulfinyl)pyrimidin-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(Methylsulfinyl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methylsulfinyl group can participate in redox reactions, while the methanamine group can form hydrogen bonds and ionic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
(2-(Methylthio)pyrimidin-4-yl)methanamine: Similar structure but with a methylthio group instead of a methylsulfinyl group.
(2-(Methylsulfonyl)pyrimidin-4-yl)methanamine: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.
Uniqueness
(2-(Methylsulfinyl)pyrimidin-4-yl)methanamine is unique due to the presence of the methylsulfinyl group, which imparts distinct redox properties and reactivity compared to its analogs. This makes it a valuable compound for studying redox reactions and developing new chemical processes .
Properties
Molecular Formula |
C6H9N3OS |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
(2-methylsulfinylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C6H9N3OS/c1-11(10)6-8-3-2-5(4-7)9-6/h2-3H,4,7H2,1H3 |
InChI Key |
HRCHHEBQUVMGLP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC=CC(=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate](/img/structure/B11780761.png)


![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine](/img/structure/B11780788.png)

![3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11780800.png)


![8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780810.png)

![2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine](/img/structure/B11780818.png)
